Cas no 55302-99-3 (2-Methyl-5-methylamino-phenol)

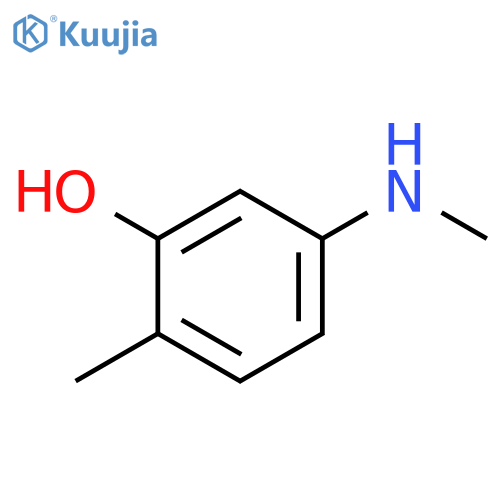

2-Methyl-5-methylamino-phenol structure

商品名:2-Methyl-5-methylamino-phenol

2-Methyl-5-methylamino-phenol 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-5-methylamino-phenol

- DTXSID40578435

- 2-METHYL-5-(METHYLAMINO)PHENOL

- AKOS006348129

- 2-methyl-5-methylamino phenol

- OFAJALTUZRSVHM-UHFFFAOYSA-N

- SCHEMBL3963262

- MB25401

- 2-methyl 5-methylamino phenol

- G11039

- 55302-99-3

-

- インチ: InChI=1S/C8H11NO/c1-6-3-4-7(9-2)5-8(6)10/h3-5,9-10H,1-2H3

- InChIKey: OFAJALTUZRSVHM-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)NC)O

計算された属性

- せいみつぶんしりょう: 137.084063974g/mol

- どういたいしつりょう: 137.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 32.3Ų

2-Methyl-5-methylamino-phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M355828-100mg |

2-Methyl-5-methylamino-phenol |

55302-99-3 | 100mg |

$ 115.00 | 2022-06-03 | ||

| TRC | M355828-10mg |

2-Methyl-5-methylamino-phenol |

55302-99-3 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M355828-50mg |

2-Methyl-5-methylamino-phenol |

55302-99-3 | 50mg |

$ 95.00 | 2022-06-03 |

2-Methyl-5-methylamino-phenol 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

55302-99-3 (2-Methyl-5-methylamino-phenol) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量